N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with 1-bromoheptane in the presence of a base to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methylphenoxy)ethyl]-1-heptanamine
- N-[2-(4-Propylphenoxy)ethyl]-1-heptanamine
- N-[2-(4-Butylphenoxy)ethyl]-1-heptanamine
Uniqueness
N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine is unique due to its specific ethyl group substitution on the phenoxy ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to receptors and its overall pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-5-6-7-8-13-18-14-15-19-17-11-9-16(4-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEVKTDWROHVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNCCOC1=CC=C(C=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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